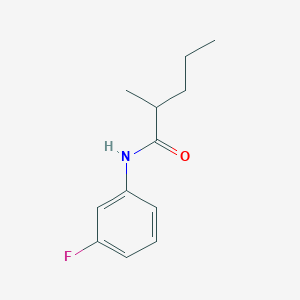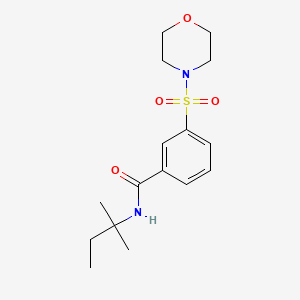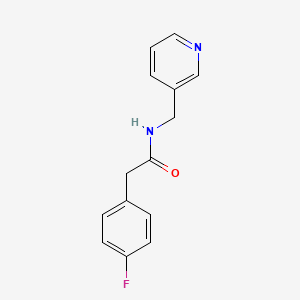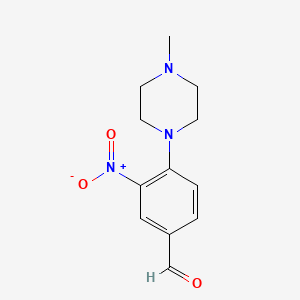![molecular formula C21H21ClO4 B4988243 4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)
4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids. It is also known as flavokawain B and is derived from the kava plant. Flavokawain B has been the subject of extensive scientific research due to its potential health benefits, including its anti-cancer and anti-inflammatory properties.
作用机制
The mechanism of action of flavokawain B is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cell growth and survival. Flavokawain B has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in regulating cell growth and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in regulating inflammation in the body.
Biochemical and Physiological Effects:
Flavokawain B has been shown to have several biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of enzymes that are involved in programmed cell death. It has also been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Flavokawain B has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to improve cardiovascular health by reducing blood pressure and improving lipid metabolism.
实验室实验的优点和局限性
One of the advantages of using flavokawain B in lab experiments is its potential anti-cancer properties. Flavokawain B has been shown to induce apoptosis in several types of cancer cells, including breast, prostate, and colon cancer cells. Another advantage is its anti-inflammatory properties, which can be useful in studying the mechanisms of inflammation in the body. However, one limitation of using flavokawain B in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on flavokawain B. One area of research is the development of novel synthesis methods that can increase the yield and purity of the compound. Another area of research is the investigation of flavokawain B's potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to understand the mechanisms of action of flavokawain B and its effects on various signaling pathways in the body.
合成方法
The synthesis of flavokawain B involves the use of several chemical reagents, including 4-butylresorcinol, 2-methoxybenzaldehyde, and chloroacetyl chloride. The reaction takes place in the presence of a base catalyst, such as potassium carbonate, and the product is obtained through a series of purification steps. The yield of the synthesis process is around 10-15%, and the purity of the final product is typically greater than 95%.
科学研究应用
Flavokawain B has been the subject of extensive scientific research due to its potential health benefits. Studies have shown that flavokawain B has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Other potential health benefits of flavokawain B include its ability to reduce oxidative stress, improve cardiovascular health, and prevent neurodegenerative diseases.
属性
IUPAC Name |
4-butyl-6-chloro-7-[(2-methoxyphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO4/c1-3-4-7-14-10-21(23)26-19-12-20(17(22)11-16(14)19)25-13-15-8-5-6-9-18(15)24-2/h5-6,8-12H,3-4,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJKVCWGUIVZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)


![3-[3-(diethylamino)propyl]-5-methyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4988181.png)
![1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4988190.png)
![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)

![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)

![N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4988254.png)


